molecular formula C14H15NO2 B2883263 Methyl 3-amino-3-(1-naphthyl)propanoate CAS No. 188812-33-1

Methyl 3-amino-3-(1-naphthyl)propanoate

Cat. No.: B2883263
CAS No.: 188812-33-1
M. Wt: 229.279
InChI Key: SWRJDUCBRJSBRL-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(1-naphthyl)propanoate is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(1-naphthyl)propanoate typically involves the reaction of 1-naphthylacetonitrile with methyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the desired ester compound. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(1-naphthyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or isocyanates in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Amide or urea derivatives.

Scientific Research Applications

Methyl 3-amino-3-(1-naphthyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(1-naphthyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-naphthyl)propanoate
  • Ethyl 3-amino-3-(1-naphthyl)propanoate
  • Methyl 3-amino-3-(1-anthracenyl)propanoate

Uniqueness

Methyl 3-amino-3-(1-naphthyl)propanoate is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 3-amino-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRJDUCBRJSBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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